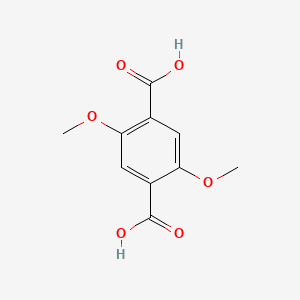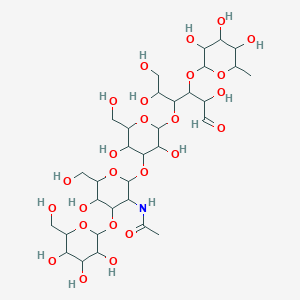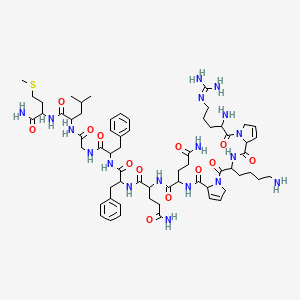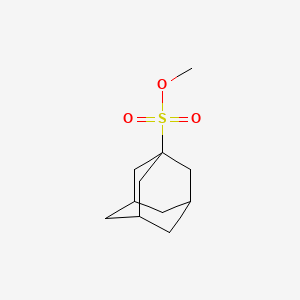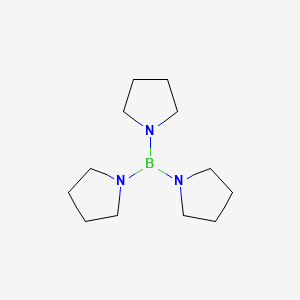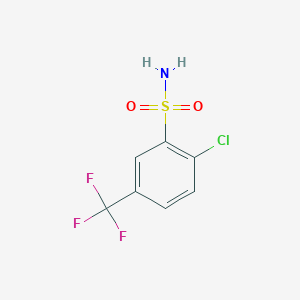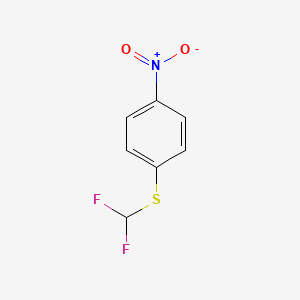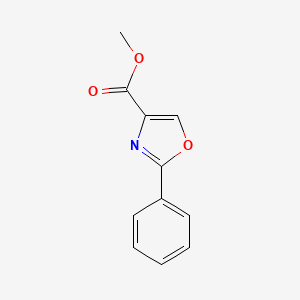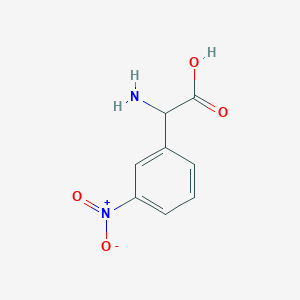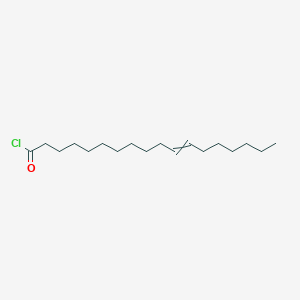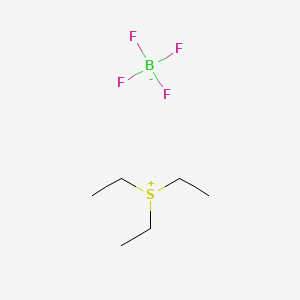
Triethylsulfonium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylsulfonium tetrafluoroborate is an organosulfur compound with the molecular formula C6H15BF4S. It is a salt composed of a triethylsulphonium cation and a tetrafluoroborate anion. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethylsulfonium tetrafluoroborate can be synthesized through the reaction of triethylsulphonium iodide with silver tetrafluoroborate. The reaction is typically carried out in an organic solvent such as acetonitrile. The general reaction scheme is as follows:
(C2H5)3S+I−+AgBF4→(C2H5)3S+BF4−+AgI
The reaction mixture is stirred at room temperature, and the resulting precipitate of silver iodide is filtered off. The filtrate is then concentrated to obtain triethylsulphonium tetrafluoroborate(1-) as a crystalline solid.
Industrial Production Methods
Industrial production methods for triethylsulphonium tetrafluoroborate(1-) involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Triethylsulfonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tetrafluoroborate anion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with triethylsulphonium tetrafluoroborate(1-) include:
Nucleophiles: Such as halides, cyanides, and thiolates.
Solvents: Acetonitrile, dichloromethane, and other polar aprotic solvents.
Major Products
The major products formed from reactions involving triethylsulphonium tetrafluoroborate(1-) depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted sulphonium salts.
Scientific Research Applications
Triethylsulfonium tetrafluoroborate has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound can act as a catalyst or co-catalyst in various chemical reactions.
Pharmaceuticals: It is used in the development of pharmaceutical intermediates and active ingredients.
Material Science: The compound is utilized in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of triethylsulphonium tetrafluoroborate(1-) involves the interaction of the triethylsulphonium cation with various molecular targets. The tetrafluoroborate anion acts as a weakly coordinating anion, allowing the cation to participate in various chemical reactions. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents involved.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsulfonium tetrafluoroborate
- Triethyloxonium tetrafluoroborate
- Tetramethylammonium tetrafluoroborate
Uniqueness
Triethylsulfonium tetrafluoroborate is unique due to its specific cationic structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis and other scientific research applications.
Properties
CAS No. |
368-40-1 |
|---|---|
Molecular Formula |
C6H15BF4S |
Molecular Weight |
206.06 g/mol |
IUPAC Name |
triethylsulfanium;tetrafluoroborate |
InChI |
InChI=1S/C6H15S.BF4/c1-4-7(5-2)6-3;2-1(3,4)5/h4-6H2,1-3H3;/q+1;-1 |
InChI Key |
ZHCOPRRLRPZVDR-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F.CC[S+](CC)CC |
Canonical SMILES |
[B-](F)(F)(F)F.CC[S+](CC)CC |
Key on ui other cas no. |
368-40-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


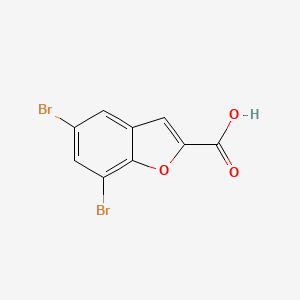
![Methyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B1598687.png)
